

# structure-activity relationship studies of Benz[cd]indol-2(1H)-one analogs

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## Compound of Interest

Compound Name: Benz[cd]indol-2(1H)-one

Cat. No.: B086259

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## Inhibition of Bromodomain and Extra-Terminal (BET) Proteins

A significant area of research for **Benz[cd]indol-2(1H)-one** analogs has been the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.<sup>[1][2]</sup> These proteins are epigenetic readers that play a crucial role in the regulation of gene expression, and their inhibition is a promising strategy for cancer therapy.<sup>[2][3]</sup>

## Comparative Inhibitory Activity against BRD4

Structure-based virtual screening and subsequent optimization have led to the identification of potent **Benz[cd]indol-2(1H)-one**-based BRD4 inhibitors.<sup>[2]</sup> A key interaction involves the planar core of the molecule binding to the acetyl-lysine binding pocket of the bromodomain.<sup>[4]</sup> The following table summarizes the in vitro inhibitory activity of selected analogs against BRD4.

Compound	R1	R2	BRD4 IC50 (μM)	Assay
1	H	H	>50	AlphaScreen
23	-SO2-(4-chlorophenyl)	H	1.02	AlphaScreen
24	-SO2-(4-methoxyphenyl)	H	1.43	AlphaScreen
28	-SO2-(3-chlorophenyl)	H	1.55	AlphaScreen
44	-SO2-(2-fluorophenyl)	H	3.02	AlphaScreen
85	-CH2-(4-pyridinyl)	-CH2CH3	Kd = 0.137	Isothermal Titration Calorimetry

Data for compounds 1, 23, 24, 28, and 44 are from a study by Xue et al. (2018).[\[1\]](#) Data for compound 85 is from a study by Xue et al. (2016).[\[2\]](#)

The SAR studies reveal that the introduction of a sulfonamide group at the 6-position of the **Benz[cd]indol-2(1H)-one** core significantly enhances BRD4 inhibitory activity.[\[1\]](#) The nature and position of the substituent on the phenylsulfonyl group are critical for potency, with electron-withdrawing groups generally being favorable.

## Cellular Activity of BRD4 Inhibitors

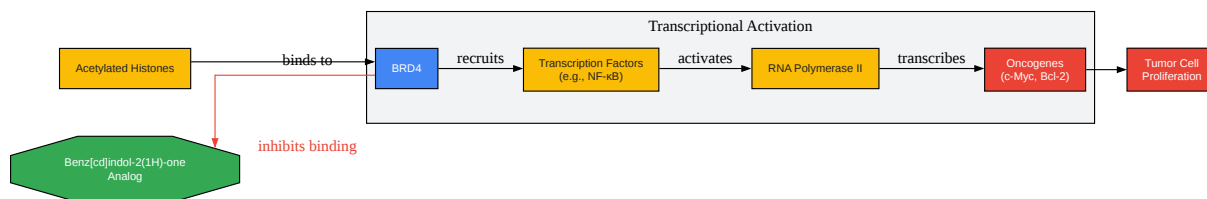
Selected potent BRD4 inhibitors were evaluated for their anti-proliferative activity in various cancer cell lines.

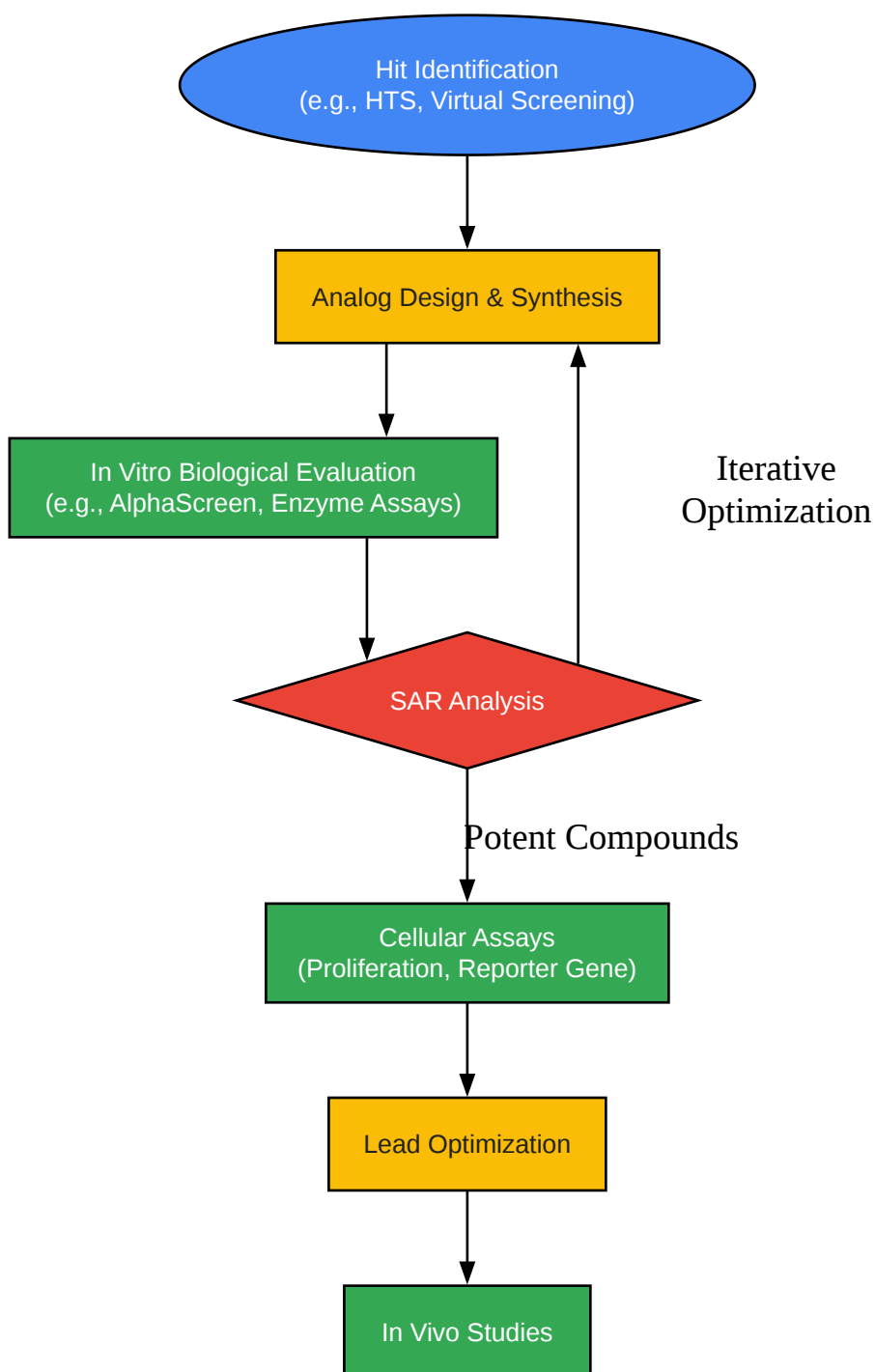
Compound	MV4-11 IC50 (μM)	MDA-MB-231 IC50 (μM)	A549 IC50 (μM)	22Rv1 IC50 (μM)
1	11.67	>50	>50	>50
23	5.55	>50	>50	>50
44	11.54	>50	>50	>50
85	Not Reported	Not Reported	Not Reported	Not Reported

Data for compounds 1, 23, and 44 are from a study by Xue et al. (2018).<sup>[1]</sup> These compounds demonstrated selective activity against the MLL-rearranged acute leukemia cell line MV4-11.<sup>[1]</sup>

## Signaling Pathway Inhibition

The mechanism of action of these compounds involves the downregulation of oncogenes such as c-Myc, Bcl-2, and CDK6, which are transcriptional targets of BRD4.<sup>[1]</sup>





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